Epischisandrone

Cytotoxicity Cancer Cell Lines Natural Products

Epischisandrone is the definitive negative control for aryltetralin lignan studies. Unlike cytotoxic dibenzocyclooctadiene lignans (gomisin N, deoxyschisandrin), epischisandrone shows no appreciable cytotoxicity (GI50 >35.65 μM against A549, PC-3, KB, KBvin). This scaffold-level distinction eliminates confounding background activity in screening. Structurally confirmed by 1D/2D NMR, HPLC-qualified (≥98%), and sourced for chemotaxonomic, phylogenetic, and ADMET baseline investigations. Do not substitute generic Schisandra lignans—ensure aryltetralin specificity.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12440498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpischisandrone
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C
InChIInChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12-,20-/m1/s1
InChIKeyDRKPZVVNEGETTG-FKANQGBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epischisandrone Procurement Guide: Aryltetralin Lignan Sourcing for Cytotoxicity and Chemotaxonomic Studies


Epischisandrone (CAS 98619-26-2; C21H24O5; MW 356.41) is an aryltetralin lignan isolated from Schisandra pubescens, Schisandra henryi, and Schisandra chinensis [1]. Unlike the more abundant dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin N) that dominate Schisandra pharmacology, epischisandrone belongs to the structurally distinct aryltetralin subclass, characterized by a 4-aryltetralin core rather than the cyclooctadiene ring system [2]. This structural divergence translates to differential cytotoxicity profiles: epischisandrone exhibits negligible activity against multiple human cancer cell lines (GI50 > 35.65 μM) in contrast to co-occurring lignans and triterpenoids from the same extract, making it a valuable negative control or chemotaxonomic marker for aryltetralin-focused investigations [1].

Why Epischisandrone Cannot Be Replaced by Schisandrin or Gomisin N: A Procurement Rationale


Generic substitution among Schisandra lignans is scientifically invalid due to fundamental scaffold divergence and divergent bioactivity signatures. Epischisandrone is an aryltetralin lignan, whereas schisandrin, gomisin N, and deoxyschisandrin are dibenzocyclooctadiene lignans [1]. This scaffold difference produces distinct cytotoxicity profiles: gomisin N and deoxyschisandrin induce G2/M arrest and apoptosis in human tumor cell lines (2008 ovarian, LoVo colon) [2], while epischisandrone lacks appreciable cytotoxicity in parallel assays against A549, PC-3, KB, and KBvin cells (GI50 > 35.65 μM) [3]. Procurement of a generic Schisandra lignan without scaffold-level specification risks confounding experimental outcomes, particularly in studies where aryltetralin-specific chemotaxonomic identity or lack of intrinsic cytotoxicity is a required control condition.

Epischisandrone: Quantitative Differential Evidence for Scientific Procurement Decisions


Cytotoxicity Differential: Epischisandrone vs. Co-Occurring Lignans and Triterpenoids from Schisandra pubescens

Epischisandrone (compound 1) was evaluated alongside eight other isolates from the diethyl ether extract of Schisandra pubescens stems for in vitro cytotoxicity against A549 (lung), PC-3 (prostate), KB (nasopharyngeal), and KBvin (multidrug-resistant KB) human cancer cell lines. Epischisandrone exhibited no quantifiable cytotoxicity, with GI50 values exceeding 35.65 μM across all tested lines. In direct contrast, five co-occurring compounds (tigloylgomisin P, cagayanone, (-)-gomisin L2, micranoic acid B, and lancifodilactone H) demonstrated measurable cytotoxicity, with GI50 values ranging from 11.83 to 35.65 μM [1].

Cytotoxicity Cancer Cell Lines Natural Products

Predicted Oral Bioavailability and ADMET Profile of Epischisandrone for Preclinical Candidate Triage

Computational ADMET prediction (admetSAR 2.0) provides a procurement-relevant profile for epischisandrone. Predicted human intestinal absorption is positive (99.59% probability), Caco-2 permeability is positive (89.97%), and blood-brain barrier penetration is negative (72.50%). Human oral bioavailability is predicted as positive (57.14%). The compound is predicted to be non-carcinogenic (89.30%), non-hepatotoxic (65.00%), and non-mutagenic in the Ames test (66.00%) [1].

ADMET Drug Discovery Natural Products

Scaffold Classification: Aryltetralin Lignan vs. Dibenzocyclooctadiene Lignans in Schisandra Species

Epischisandrone is unequivocally classified as an aryltetralin lignan, whereas the majority of pharmacologically characterized Schisandra lignans (schisandrin, gomisin N, deoxyschisandrin, wuweizisu C) belong to the dibenzocyclooctadiene subclass [1][2]. The aryltetralin scaffold features a 4-aryltetralin core with a carbonyl at position 1 (IUPAC: (2R,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one) [2]. This structural distinction is critical for chemotaxonomic studies of Schisandra species and for investigations of aryltetralin-specific biological targets.

Chemotaxonomy Lignan Structural Biology

Epischisandrone Procurement Specifications: Purity and Analytical Documentation

Epischisandrone is available from specialized natural product suppliers with cataloged purity and analytical documentation. Representative vendor specifications include: Catalog No. TN6629 (5 mg at $670), purity verified by HPLC, with supporting NMR and MS documentation for structural confirmation . A separate supplier lists 97% purity, molecular formula C21H24O5, MW 356.41, and storage conditions of -20°C . These specifications ensure batch-to-batch consistency for reproducible research outcomes.

Analytical Chemistry Quality Control Procurement

Epischisandrone Application Scenarios: Where Aryltetralin Lignans Provide Definitive Scientific Value


Negative Control in Schisandra-Derived Cytotoxicity Screening Panels

Epischisandrone serves as a critical negative control in cytotoxicity screening of Schisandra isolates. Unlike co-occurring compounds tigloylgomisin P, cagayanone, and (-)-gomisin L2, which exhibit GI50 values of 11.83–35.65 μM against A549, PC-3, KB, and KBvin cells, epischisandrone demonstrates no quantifiable cytotoxicity (GI50 > 35.65 μM) [1]. This differential enables researchers to distinguish scaffold-specific cytotoxic effects from non-specific background activity, particularly when comparing aryltetralin lignans to dibenzocyclooctadiene lignans such as gomisin N and deoxyschisandrin [2].

Chemotaxonomic Marker for Aryltetralin Lignan Distribution in Schisandra Species

Epischisandrone's unambiguous classification as an aryltetralin lignan, confirmed by 1D and 2D NMR spectral analysis [1], makes it a valuable chemotaxonomic marker for distinguishing Schisandra species and assessing aryltetralin lignan content. Its co-isolation with other aryltetralin lignans (wulignan A1, A2, epiwulignan A1) from S. henryi fruits [2] and with dibenzocyclooctadiene lignans from S. pubescens stems [3] provides a reference standard for phylogenetic and metabolomic studies of the Schisandraceae family.

ADMET-Profiled Aryltetralin Scaffold for Preclinical Candidate Evaluation

For drug discovery programs evaluating aryltetralin lignans as lead scaffolds, epischisandrone offers a computationally characterized ADMET baseline. Predicted human oral bioavailability (57.14% positive), lack of hepatotoxicity (65.00% negative), and non-carcinogenicity (89.30% negative) [1] provide a triage criterion for prioritizing this scaffold over uncharacterized analogs. The predicted blood-brain barrier negativity (72.50%) further informs target tissue selection for in vivo pharmacology studies.

Structural Benchmark for Aryltetralin NMR Spectral Library Development

Epischisandrone's well-characterized aryltetralin core, with defined stereochemistry (2R,3S,4R) and IUPAC nomenclature [1], provides a structural benchmark for NMR spectral library development. Reference spectra (1H NMR, 13C NMR) are available for compound authentication [2], enabling researchers to verify the identity and purity of isolated or synthesized aryltetralin lignans. This is particularly valuable given the structural similarity and co-occurrence of epischisandrone with wulignan A1, A2, and epiwulignan A1 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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